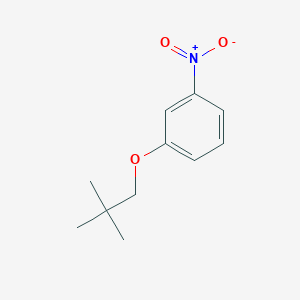
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. The compound also contains chloro, fluoro, and methoxyethoxy substituents, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of chloro and fluoro substituents using halogenating agents like chlorine or fluorine gas.
Etherification: Introduction of the methoxyethoxy group through a nucleophilic substitution reaction using an appropriate alkoxide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be replaced by other substituents through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzenes: From various substitution reactions.
Applications De Recherche Scientifique
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Use in the production of dyes, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene would depend on its specific application. For instance:
In Biological Systems: It might interact with enzymes or receptors, influencing biochemical pathways.
In Chemical Reactions: The electron-withdrawing nitro group can activate the benzene ring towards nucleophilic substitution, while the chloro and fluoro groups can influence the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-fluoro-4-nitrobenzene: Lacks the methoxyethoxy group.
1-Chloro-2-(2-methoxyethoxy)-4-nitrobenzene: Lacks the fluoro group.
1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene: Lacks the chloro group.
Uniqueness
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene is unique due to the combination of its substituents, which can result in distinct chemical properties and reactivity patterns compared to similar compounds.
Propriétés
IUPAC Name |
1-chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4/c1-15-4-5-16-9-6(10)2-3-7(8(9)11)12(13)14/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPDXHNGBRZKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(Tert-butoxy)methyl]-2-nitrobenzene](/img/structure/B8028343.png)
![1-[(Tert-butoxy)methyl]-3-nitrobenzene](/img/structure/B8028349.png)
